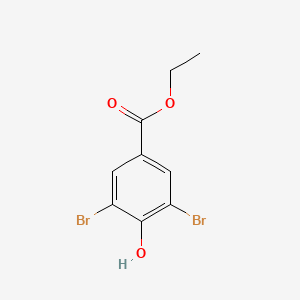

Ethyl 3,5-dibromo-4-hydroxybenzoate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

UV-Vis Spectroscopy

The compound exhibits strong absorption in the ultraviolet region:

- λmax = 275 nm (π→π* transition of the aromatic ring)

- λmax = 325 nm (n→π* transition of the ester group)

Molar absorptivity (ε) at 275 nm is 3.0 × 10³ L mol⁻¹ cm⁻¹ .

Computational Chemistry Insights into Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the optimized molecular geometry:

- Bond lengths :

- C–Br: 1.89–1.91 Å

- C–O (ester): 1.36 Å

- O–H: 0.97 Å

- HOMO-LUMO gap : 5.2 eV , indicating moderate electronic stability

The molecular electrostatic potential (MEP) map highlights electron-rich regions near the hydroxyl oxygen and ester carbonyl group, while bromine atoms exhibit localized σ-holes conducive to halogen bonding. Time-dependent DFT (TDDFT) simulations predict UV-Vis spectra consistent with experimental data, validating the electronic structure model.

Table 2: Computational Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.6 eV |

| Dipole Moment | 4.2 Debye |

Properties

IUPAC Name |

ethyl 3,5-dibromo-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKDCOVOJVJVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069048 | |

| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55771-81-8 | |

| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55771-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055771818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxy-3,5-dibromobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3,5-dibromo-4-hydroxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLB3WF8CX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dibromo-4-hydroxybenzoate can be synthesized through the esterification of 3,5-dibromo-4-hydroxybenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 3,5-dibromo-4-hydroxybenzoic acid and ethanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is heated to reflux, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-4-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Reduction Reactions: The compound can undergo reductive dehalogenation, where the bromine atoms are removed and replaced with hydrogen atoms.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of different benzoate derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

Reduction Reactions: Reductive dehalogenation can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

Major Products Formed

Substitution Reactions: Products include various substituted benzoates, depending on the nucleophile used.

Reduction Reactions: The major product is 4-hydroxybenzoate, formed by the removal of bromine atoms.

Oxidation Reactions: Products include benzoate derivatives with carbonyl groups at the position of the original hydroxyl group.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Ethyl 3,5-dibromo-4-hydroxybenzoate serves as an important intermediate in the synthesis of various organic compounds. Its functional groups facilitate nucleophilic substitutions and other organic reactions, making it valuable in synthetic chemistry.

- Reagent in Analytical Chemistry : The compound can be utilized as a reagent for analytical purposes, including spectroscopic studies and chromatography. Its unique spectral properties allow for the identification and quantification of related compounds.

Biological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Related compounds have shown efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of this compound have demonstrated minimum inhibitory concentrations (MIC) as low as 4 µg/mL against MRSA .

- Potential Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism of action reveal potential pathways for inducing apoptosis in cancer cells, although further research is needed to confirm these effects .

Pharmaceutical Applications

- Drug Development : The compound's unique structure allows it to serve as a scaffold for the development of new pharmaceuticals. Its bromine substituents may enhance biological activity by improving binding affinity to target proteins or enzymes .

- Therapeutic Uses : this compound is being explored for its potential therapeutic applications in treating infections caused by resistant bacteria and possibly in cancer therapy .

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted on ethyl 3,5-dibromoorsellinate (a derivative) demonstrated strong antibacterial activity against MRSA. The compound showed an inhibition zone of 30 mm at a concentration of 1 mg/mL, indicating its potential as an effective antibacterial agent .

Case Study 2: Synergistic Effects with Antibiotics

Research highlighted the synergistic effects of ethyl 3,5-dibromoorsellinate when combined with traditional antibiotics like ampicillin. This combination therapy approach may provide a promising strategy for overcoming multidrug resistance in bacterial infections .

Mechanism of Action

The mechanism of action of ethyl 3,5-dibromo-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may exert its effects through the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,5-dibromo-4-hydroxybenzoate

- Molecular Formula : C₈H₆Br₂O₃

- Molecular Weight : 309.94 g/mol .

- Physical Properties : Melting point 123–125°C; appears as a powder with low water solubility .

- Synthesis : Used as a precursor for synthesizing 4-hydroxy-3,5-dipyridin-2-ylbenzoate at 90–100°C .

- Safety : Classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3) .

- Commercial Availability : Purity >95%, sold in quantities as low as 10g (price: ~¥167.58) .

Ethyl 3,5-dichloro-4-hydroxybenzoate

- Molecular Formula : C₉H₈Cl₂O₃ (inferred from CAS 17302-82-8) .

- Key Difference : Bromine substituents replaced with chlorine, reducing molecular weight (estimated ~257.07 g/mol).

- Applications : Likely similar to brominated analogues but with distinct reactivity due to weaker C–Cl bonds.

Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

- Molecular Formula : C₁₀H₁₀Br₂O₄

- Molecular Weight : 353.995 g/mol .

- Structural Complexity : Additional hydroxyl and methyl groups at the 2- and 6-positions, respectively, altering steric and electronic properties.

- Synthesis : Achieves 87.5% yield via optimized routes .

Comparative Analysis Table

Biological Activity

Ethyl 3,5-dibromo-4-hydroxybenzoate (DBHB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of DBHB, including its mechanisms of action, biochemical properties, and implications for future research.

Chemical Structure and Properties

DBHB is an aromatic compound characterized by the presence of two bromine atoms at positions 3 and 5 of a benzene ring, along with a hydroxyl group at position 4 and an ethyl ester group. Its molecular formula is with a molecular weight of approximately 323.97 g/mol. The structural features contribute to its unique chemical reactivity and biological activity.

Target Enzymes

DBHB primarily targets NAD(P)H-dependent flavin monooxygenases, specifically encoded by the gene odcA. The interaction between DBHB and this enzyme is crucial for its biological effects, particularly in the hydroxylation processes that lead to further metabolic transformations.

Biochemical Pathways

DBHB participates in oxidative decarboxylation pathways leading to the formation of β-ketoadipate. This transformation involves several enzymatic reactions that highlight the compound's role in metabolic processes.

Antimicrobial and Antifungal Properties

Research indicates that DBHB exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

Effects on Cellular Processes

DBHB influences numerous cellular processes, including:

- Cell Signaling : It alters signaling pathways, which may lead to changes in gene expression.

- Oxidative Stress : The compound induces oxidative stress in cells, prompting cellular responses that can affect metabolism and viability .

- Enzyme Inhibition : DBHB acts as an inhibitor of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), involved in steroid metabolism.

Laboratory Studies

In laboratory settings, DBHB has been observed to have dose-dependent effects on metabolic enzymes. At lower concentrations, it shows mild inhibitory effects without significant cytotoxicity, while higher concentrations may lead to more pronounced biological effects .

Environmental Impact

DBHB is not only produced anthropogenically but is also found naturally in various environments. Its degradation pathways have been studied extensively, revealing its transformation into less harmful compounds through microbial action .

Comparative Analysis with Related Compounds

The biological activity of DBHB can be compared with other compounds in the hydroxybenzoate family. For instance, while related compounds like 3,5-dichloro-4-hydroxybenzoate have shown similar antimicrobial properties, DBHB's unique bromine substitutions may enhance its reactivity and specificity towards certain biological targets.

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Oxidative Stress Induction |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 3,5-Dichloro-4-hydroxybenzoate | Moderate | No | Yes |

| Para-Hydroxybenzoate | Low | No | Minimal |

Future Directions

The ongoing research into DBHB's biological activity suggests several potential applications:

- Pharmaceutical Development : Given its antimicrobial properties, DBHB could be developed into new therapeutic agents.

- Environmental Remediation : Understanding its degradation pathways could lead to strategies for bioremediation of contaminated environments.

- Endocrine Disruption Studies : Further investigation into its potential endocrine-disrupting effects could provide insights into safety assessments for chemical exposure .

Q & A

Q. What are the established synthetic routes for Ethyl 3,5-dibromo-4-hydroxybenzoate, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The compound is synthesized via esterification of 3,5-dibromo-4-hydroxybenzoic acid (CAS 3337-62-0) with ethanol. A typical procedure involves:

- Dissolving the acid precursor in absolute ethanol.

- Adding a catalytic amount of glacial acetic acid (5 drops per 0.001 mol substrate) to protonate the hydroxyl group.

- Refluxing the mixture for 4 hours under controlled temperature (70–80°C) to drive esterification.

- Evaporating the solvent under reduced pressure and purifying the product via recrystallization . Key Considerations: Excess ethanol ensures equilibrium shifts toward ester formation. Impurities (e.g., unreacted acid) can be removed using column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: A triplet at δ 1.3–1.5 ppm (CH3 of ethyl group), a quartet at δ 4.3–4.5 ppm (CH2 of ethyl group), and a singlet at δ 8.0–8.2 ppm (aromatic protons).

- ¹³C NMR: Peaks at δ 14–16 ppm (CH3), 60–62 ppm (CH2), and 165–170 ppm (ester carbonyl).

- IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (phenolic O-H stretch).

- Mass Spectrometry (MS): Molecular ion peak at m/z 308 (M⁺) with fragment ions at m/z 231 (loss of ethyl group) and m/z 153 (loss of Br) .

Validation: Cross-reference data with NIST Chemistry WebBook entries for halogenated benzoates .

Advanced Research Questions

Q. How does the aerobic microbial degradation of this compound proceed, and what enzymatic mechanisms are involved?

Methodological Answer: Delftia sp. EOB-17 degrades the compound via reductive dehalogenation :

- Step 1: Aerobic incubation in minimal salt media (pH 7.0) at 30°C with the compound as the sole carbon source.

- Step 2: Enzymatic cleavage of bromine atoms by dehalogenases , producing 4-hydroxybenzoate intermediates.

- Step 3: Quantification of debromination via HPLC (C18 column, methanol/water mobile phase) or GC-MS . Key Findings: Degradation efficiency depends on bacterial strain adaptation and oxygen availability. The pathway is analogous to 3,5-dichloro-4-hydroxybenzoate degradation .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoates, and how can researchers design robust assays?

Methodological Answer:

- Contradiction Source: Variability in assay conditions (e.g., solvent polarity, microbial strain sensitivity).

- Resolution Strategies:

Use standardized solvents (e.g., DMSO at <1% v/v) to avoid cytotoxicity.

Include positive controls (e.g., methylparaben for antimicrobial assays).

Validate bioactivity via orthogonal methods (e.g., enzymatic inhibition assays vs. whole-cell growth inhibition) .

Example: For antimicrobial testing against E. coli, use disk diffusion assays with 50 µg/mL compound and compare zones of inhibition to known antibiotics .

Q. How does the substitution pattern (bromine vs. chlorine) on the benzoate ring influence physicochemical properties and reactivity?

Methodological Answer:

- Comparative Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.